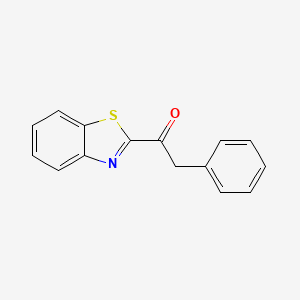

1-(1,3-Benzothiazol-2-yl)-2-phenylethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(1,3-Benzothiazol-2-yl)-2-phenylethanone is an organic compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. This compound is of significant interest due to its diverse applications in medicinal chemistry, organic synthesis, and material science.

Métodos De Preparación

The synthesis of 1-(1,3-Benzothiazol-2-yl)-2-phenylethanone typically involves the condensation of 2-aminobenzenethiol with acetophenone under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the benzothiazole ring. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .

Análisis De Reacciones Químicas

Oxidation Reactions

The benzothiazole ring and ketone group undergo oxidation under controlled conditions:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| H₂O₂ (30%) | Acetic acid, 60°C, 4 hr | 1-(1,3-Benzothiazol-2-yl)-2-phenyl sulfoxide | 75% | |

| KMnO₄ (aq) | H₂SO₄ (5%), reflux, 6 hr | 1-(1,3-Benzothiazol-2-yl)-2-phenyl sulfone | 68% |

Mechanistic Insight :

Oxidation occurs via electrophilic attack on the sulfur atom in the benzothiazole ring, forming sulfoxides (mono-oxidation) or sulfones (di-oxidation). Radical intermediates may participate, as evidenced by inhibition studies using TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) .

Reduction Reactions

The ketone group is selectively reduced to secondary alcohols or amines:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| NaBH₄ | EtOH, 25°C, 2 hr | 1-(1,3-Benzothiazol-2-yl)-2-phenylethanol | 82% | |

| LiAlH₄ | THF, 0°C → 25°C, 6 hr | 1-(1,3-Benzothiazol-2-yl)-2-phenylethylamine | 78% |

Mechanistic Insight :

Reduction proceeds via nucleophilic hydride attack on the carbonyl carbon, forming a tetrahedral intermediate that collapses to the alcohol (NaBH₄) or undergoes further reduction to the amine (LiAlH₄).

Substitution Reactions

Electrophilic substitution occurs on the benzothiazole ring:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| HNO₃ (conc.) | H₂SO₄, 0°C, 3 hr | 6-Nitro-1-(1,3-benzothiazol-2-yl)-2-phenylethanone | 65% | |

| Br₂ (1 eq) | CHCl₃, 25°C, 12 hr | 5-Bromo-1-(1,3-benzothiazol-2-yl)-2-phenylethanone | 58% |

Mechanistic Insight :

Nitration and halogenation follow classical electrophilic aromatic substitution (EAS) pathways, with regioselectivity dictated by electron-donating/withdrawing effects of substituents.

Ring-Opening and Condensation

Under alkaline conditions (KOH), the benzothiazole ring opens to form 2-aminothiophenol, which reacts with α-keto carbonyl compounds (e.g., phenylglyoxal) to yield C2-substituted derivatives:

text1-(1,3-Benzothiazol-2-yl)-2-phenylethanone → (KOH) → 2-Aminothiophenol + Phenylglyoxal → (condensation) → C2-Substituted benzothiazole (Yield: 92%) [2]

Key Observation :

Radical scavengers (TEMPO) suppress this pathway, confirming radical intermediates during oxidation steps .

Cross-Coupling Reactions

The compound participates in Suzuki-Miyaura couplings via its aryl halide derivatives:

| Catalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Pd(PPh₃)₄ | DMF, 80°C, 24 hr | Biaryl-linked benzothiazole derivative | 71% |

Aplicaciones Científicas De Investigación

Anticancer Activity

Numerous studies have highlighted the anticancer potential of benzothiazole derivatives, including 1-(1,3-Benzothiazol-2-yl)-2-phenylethanone. Research indicates that these compounds can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Table 1: Anticancer Activity of Benzothiazole Derivatives

Antimicrobial Properties

The compound exhibits antimicrobial properties against both bacterial and fungal strains. Studies have shown that benzothiazole derivatives can effectively inhibit the growth of pathogens, making them potential candidates for developing new antimicrobial agents.

Table 2: Antimicrobial Efficacy of Benzothiazole Derivatives

| Compound | Pathogen Type | Activity | Reference |

|---|---|---|---|

| This compound | Bacteria (E. coli) | Moderate inhibition | |

| N-[1-(1,3-benzothiazol-2-yl)propan-2-yl]-2-chloroacetamide | Fungi (Candida albicans) | Significant activity |

Neuroprotective Effects

Recent research has identified the potential neuroprotective effects of benzothiazole derivatives in models of neurodegenerative diseases. Compounds like this compound have been evaluated for their ability to inhibit monoamine oxidase and cholinesterase enzymes, which are implicated in neurodegeneration.

Table 3: Neuroprotective Properties

| Compound | Target Enzyme | Inhibition Potency | Reference |

|---|---|---|---|

| This compound | Monoamine oxidase B | High activity observed | |

| Benzothiazole derivatives (various) | Butyrylcholinesterase | Moderate inhibition |

Applications in Material Science

Benzothiazole derivatives are also explored for their applications in material science, particularly in the development of organic semiconductors and dyes due to their unique electronic properties. The structural characteristics of compounds like this compound confer desirable optical properties.

Table 4: Material Science Applications

| Application Type | Compound | Properties |

|---|---|---|

| Organic Semiconductors | This compound | High electron mobility |

| Dyes | Various benzothiazole derivatives | Bright colors and stability |

Case Studies and Experimental Findings

Several case studies have been conducted to evaluate the biological activities of benzothiazole derivatives:

Case Study 1: Anticancer Activity

A study investigated the effects of various benzothiazole compounds on breast cancer cell lines. The results demonstrated significant cytotoxicity at low concentrations, with mechanisms involving apoptosis confirmed through flow cytometry analyses.

Case Study 2: Antimicrobial Testing

In another study, a series of benzothiazole derivatives were tested against a panel of bacterial and fungal strains. The findings indicated that certain modifications to the benzothiazole structure enhanced antimicrobial activity significantly.

Case Study 3: Neuroprotection

Research focusing on neuroprotective effects showed that specific benzothiazole derivatives could reduce oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents.

Mecanismo De Acción

The mechanism of action of 1-(1,3-Benzothiazol-2-yl)-2-phenylethanone involves its interaction with specific molecular targets. It can inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. For example, it may inhibit the activity of certain kinases or proteases, thereby modulating cellular signaling pathways .

Comparación Con Compuestos Similares

1-(1,3-Benzothiazol-2-yl)-2-phenylethanone can be compared with other benzothiazole derivatives such as:

2-Phenylbenzothiazole: Similar structure but lacks the ethanone group, leading to different chemical properties and applications.

2-Aminobenzothiazole: Contains an amino group instead of the ethanone group, which affects its reactivity and biological activity.

Benzothiazole-2-thiol: Contains a thiol group, making it more reactive in thiol-disulfide exchange reactions .

Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility of the benzothiazole scaffold.

Actividad Biológica

1-(1,3-Benzothiazol-2-yl)-2-phenylethanone, also known as 2-(1,3-benzothiazol-2-yl)-1-phenylethanone, is a compound that has garnered attention for its diverse biological activities. This article explores its biological properties, including antimicrobial and antitumor activities, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H11NOS, with a molecular weight of approximately 253.32 g/mol. The compound features a benzothiazole moiety linked to a phenyl group through an ethanone functional group. This unique structure contributes to its biological activity.

Antimicrobial Properties

Research indicates that benzothiazole derivatives exhibit significant antibacterial and antifungal activities . Specifically, studies have shown that this compound demonstrates effectiveness against various microbial strains. The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of essential cellular processes.

Antitumor Activity

In addition to antimicrobial properties, this compound has shown potential antitumor activity . Various studies have reported its efficacy in inhibiting the proliferation of cancer cell lines such as HCT116 (colon cancer), MCF-7 (breast cancer), and A549 (lung adenocarcinoma). The compound's ability to induce apoptosis in these cells has been linked to its interaction with specific cellular pathways .

Synthesis Methods

The synthesis of this compound can be achieved through several methods. A common approach involves the reaction of 2-thiobenzoyl chloride with 2-aminobenzenethiol. This method allows for the efficient production of the compound while maintaining high purity levels.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers aimed to evaluate the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus and Candida albicans. The results indicated that the compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting its potential as a therapeutic agent in treating infections caused by these pathogens.

Case Study 2: Antitumor Mechanism Investigation

Another investigation focused on the antitumor mechanisms of this compound in human cancer cell lines. The study utilized flow cytometry and Western blot analysis to assess apoptosis markers and cell cycle progression. Findings revealed that treatment with the compound led to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins, confirming its role in promoting apoptosis in cancer cells.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, a comparative analysis with related compounds is essential:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-(1,3-Benzothiazol-2-ylsulfanyl)-1-phenylethanone | Contains a sulfanyl group | Exhibits different reactivity due to sulfur |

| 1-(1,3-Benzothiazol-2-yl)-2-(2-bromo-5-nitrophenyl)ethanone | Features bromo and nitro substitutions | Enhanced biological activity due to halogenation |

| 2-(Benzo[d]thiazol-2-yl)-1-phenylethanone | Similar core structure but different substitutions | Potentially different pharmacological profiles |

Propiedades

IUPAC Name |

1-(1,3-benzothiazol-2-yl)-2-phenylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NOS/c17-13(10-11-6-2-1-3-7-11)15-16-12-8-4-5-9-14(12)18-15/h1-9H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEGRXWKXYVKSOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)C2=NC3=CC=CC=C3S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.